molecular formula C11H5Cl2N3O2 B8352512 5-Cyano-1-(3,4-dichlorophenyl)uracil

5-Cyano-1-(3,4-dichlorophenyl)uracil

Cat. No. B8352512
M. Wt: 282.08 g/mol
InChI Key: WQSLEOSEZJMCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04297297

Procedure details

A mixture of α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide (0.047 mol), 3,4-dichloroaniline (8.15 g) and ethanol (70 ml) is heated to prepare α-cyano-β-(3,4-dichloroanilino)-N-ethoxycarbonylacrylamide, which is cyclized by heating overnight in tetralin to yield 5-cyano-1-(3,4-dichlorophenyl)uracil, m.p. 206.5°-207.5°.
Quantity
0.047 mol
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
α-cyano-β-(3,4-dichloroanilino)-N-ethoxycarbonylacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C(=COCC)C(NC(OCC)=O)=O)#N.ClC1C=C(C=CC=1Cl)N.C(O)C.[C:28]([C:30](=[CH:39][NH:40][C:41]1[CH:46]=[CH:45][C:44]([Cl:47])=[C:43]([Cl:48])[CH:42]=1)[C:31]([NH:33][C:34](OCC)=[O:35])=[O:32])#[N:29]>C1C2C(=CC=CC=2)CCC1>[C:28]([C:30]1[C:31](=[O:32])[NH:33][C:34](=[O:35])[N:40]([C:41]2[CH:46]=[CH:45][C:44]([Cl:47])=[C:43]([Cl:48])[CH:42]=2)[CH:39]=1)#[N:29]

Inputs

Step One
Name
Quantity
0.047 mol
Type
reactant
Smiles
C(#N)C(C(=O)NC(=O)OCC)=COCC
Name
Quantity
8.15 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
α-cyano-β-(3,4-dichloroanilino)-N-ethoxycarbonylacrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)NC(=O)OCC)=CNC1=CC(=C(C=C1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC(N(C1)C1=CC(=C(C=C1)Cl)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.